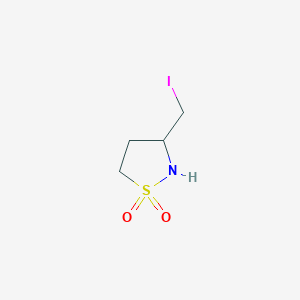

3-(Iodomethyl)isothiazolidine 1,1-dioxide

Description

BenchChem offers high-quality 3-(Iodomethyl)isothiazolidine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Iodomethyl)isothiazolidine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(iodomethyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVLOWPDXOCYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Iodomethyl)isothiazolidine 1,1-dioxide chemical structure and properties

Executive Summary

3-(Iodomethyl)isothiazolidine 1,1-dioxide is a specialized heterocyclic intermediate belonging to the class of cyclic sulfonamides , commonly referred to as

This guide details the structural characteristics, validated synthetic protocols (including green chemistry approaches), reactivity profiles, and safety considerations for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Structure

The compound consists of a five-membered saturated isothiazolidine ring oxidized at the sulfur atom to the sulfone state (1,1-dioxide), bearing an iodomethyl substituent at the 3-position.

| Property | Detail |

| IUPAC Name | 3-(Iodomethyl)isothiazolidine 1,1-dioxide |

| Common Names | 3-Iodomethyl- |

| Molecular Formula | |

| Molecular Weight | 261.08 g/mol |

| Chiral Center | Carbon-3 (C3) is a stereogenic center.[1] Synthetic routes typically yield a racemate unless chiral auxiliaries are employed. |

| Functional Groups | Cyclic Sulfonamide ( |

Structural Analysis

-

Ring System: The 5-membered sultam ring is less strained than its 4-membered

-sultam counterparts, conferring higher chemical stability against hydrolysis. -

Electrophilic Site: The carbon of the iodomethyl group is highly electrophilic due to the excellent leaving group ability of iodide (

), making it susceptible to -

Acidity: The

proton is acidic (

Synthesis & Production Protocols

The most authoritative route to 3-(iodomethyl)isothiazolidine 1,1-dioxide is the intramolecular iodoamination of alkenyl sulfonamides. This transformation utilizes the alkene moiety of 3-butene-1-sulfonamide to close the ring onto the nitrogen atom.

Method A: Green Oxidative Cyclization (KI/H O )

This protocol is preferred for its atom economy and avoidance of heavy metal waste.

-

Precursor: 3-Butene-1-sulfonamide (or

-protected derivatives). -

Reagents: Potassium Iodide (KI), Hydrogen Peroxide (H

O -

Solvent: Water or Aqueous Acetonitrile.

Protocol:

-

Preparation: Dissolve 3-butene-1-sulfonamide (1.0 equiv) in water.

-

Activation: Add KI (1.2 equiv) to the solution.

-

Oxidation: Dropwise add H

O -

Cyclization: Stir at room temperature for 4–12 hours. The reaction proceeds via the formation of an iodonium ion intermediate, followed by 5-exo-trig cyclization by the sulfonamide nitrogen.

-

Workup: Quench with saturated aqueous Na

S

Method B: N-Iodosuccinimide (NIS) Mediated Cyclization

Standard laboratory method for high-throughput synthesis.

-

Reagents: NIS (1.2 equiv), optional catalytic base (e.g., NaHCO

). -

Solvent: CH

Cl -

Conditions: Stir at ambient temperature in the dark (to prevent radical side reactions).

Mechanistic Pathway

The reaction follows a stereoelectronically controlled 5-exo-trig cyclization.

Figure 1: Mechanistic pathway for the intramolecular iodoamination synthesis.

Physicochemical Properties[1][3][4][5][6]

While specific experimental melting points for the iodomethyl derivative are often not reported in commercial catalogs (as it is typically generated in situ or used immediately), its properties can be accurately estimated from structural analogs.

| Property | Value / Description |

| Physical State | Waxy solid or viscous oil (racemate); Enantiopure forms are often crystalline solids. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile, DCM). Poorly soluble in water. |

| Stability | Light sensitive (due to C-I bond). Store at -20°C in the dark. |

| Predicted LogP | ~0.5 - 1.0 (Lipophilic enough for membrane permeability but polar due to sulfonyl). |

Expected Spectroscopic Data (Diagnostic)

-

H NMR (CDCl

-

3.2–3.5 ppm (m, 2H, -CH

- 3.6–3.8 ppm (m, 1H, Ring CH -N): Methine proton at the chiral center.

-

3.0–3.2 ppm (m, 2H, SO

-

3.2–3.5 ppm (m, 2H, -CH

-

C NMR:

-

~5-10 ppm (CH

- ~50-60 ppm (CH-N): Ring methine.

-

~5-10 ppm (CH

Reactivity Profile & Applications

The 3-(iodomethyl)isothiazolidine 1,1-dioxide scaffold is a versatile "springboard" intermediate. Its reactivity is dominated by the alkyl iodide and the sulfonamide nitrogen.

Nucleophilic Substitution ( )

The primary application is the displacement of the iodide by nucleophiles (amines, thiols, azides) to create functionalized sultams.

-

Azidation: Reaction with NaN

yields the azidomethyl derivative, a precursor for "Click" chemistry (triazole formation). -

Amination: Reaction with primary/secondary amines generates amino-sultams, which are bioisosteres of diamines.

Elimination

Treatment with strong bases (e.g., DBU,

N-Alkylation

The free

Figure 2: Divergent synthetic pathways from the iodomethyl sultam core.

Safety & Handling

-

Hazard Classification: As an alkylating agent, this compound should be treated as a potential mutagen and irritant .

-

Inhalation: May cause respiratory irritation.[2] Use only in a chemical fume hood.

-

Skin/Eye Contact: Corrosive/Irritant.[3] Wear nitrile gloves and safety goggles.

-

Disposal: Dispose of as halogenated organic waste. Quench unreacted iodine with sodium thiosulfate before disposal.

References

-

Giofrè, S., et al. (2019). "Iodoamination of Alkenyl Sulfonamides by Potassium Iodide and Hydrogen Peroxide in Aqueous Medium." Helvetica Chimica Acta.[4]

-

ResearchGate. "Synthesis of 3-Iodomethyl Sultams." ResearchGate Publication Database.

-

TargetMol. "Isothiazolidine 1,1-dioxide (Parent Scaffold Data)." TargetMol Chemical Catalog.

-

PubChem. "Structure and Properties of Thiazolidine Derivatives." National Library of Medicine.

-

Moriyama, K., et al. (2011).[5] "Oxidative Intramolecular Bromo-Amination of N-Alkenyl Sulfonamides." Journal of Organic Chemistry.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (3S)-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid | C4H7NO4S | CID 381193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative Intramolecular Bromo-Amination of N-Alkenyl Sulfonamides via Umpolung of Alkali Metal Bromides [organic-chemistry.org]

3-(Iodomethyl)isothiazolidine 1,1-dioxide CAS number and identifiers

The following technical guide provides an in-depth analysis of 3-(Iodomethyl)isothiazolidine 1,1-dioxide , a specialized heterocyclic intermediate used in the synthesis of bioactive sultams.

Introduction & Significance

3-(Iodomethyl)isothiazolidine 1,1-dioxide is a cyclic sulfonamide, chemically classified as a

This specific iodinated derivative serves as a critical "switch" intermediate. The electrophilic iodomethyl group at the C3 position allows for facile diversification—enabling the synthesis of amino-sultams, methylene-sultams, and complex fused-ring systems used in the development of protease inhibitors, antiviral agents, and anti-inflammatory drugs.

Chemical Identity & Properties

Unlike commodity chemicals, this compound is primarily a research intermediate. While it lacks a widely cited commercial CAS number in public aggregators, it is rigorously defined in recent organic synthesis literature (e.g., Filimonchuk et al., 2020).

Identifiers

| Attribute | Detail |

| Systematic Name | 3-(Iodomethyl)-1 |

| Common Name | 3-(Iodomethyl)- |

| Parent Scaffold | Isothiazolidine 1,1-dioxide |

| Molecular Formula | C |

| Molecular Weight | 261.08 g/mol |

| SMILES | O=S1(=O)NC(CI)CC1 |

| InChI Key | Derivative-specific (See CAS 2138522-64-0 for amino-analog) |

Physical Characteristics[2]

-

Appearance: Yellowish powder or crystals.[1]

-

Melting Point: 74–76 °C.[1]

-

Solubility: Soluble in polar aprotic solvents (Acetonitrile, DMSO, DMF) and chlorinated solvents (DCM, Chloroform).

-

Stability: Stable at room temperature when stored away from light (iodine-sensitive).

Synthesis: The Iodocyclization Protocol[4][5][6]

The most authoritative route to this molecule is the iodocyclization of but-3-ene-1-sulfonamide . This reaction is favored over direct alkylation due to its high regioselectivity (5-exo-trig closure) and atom economy.

Reaction Mechanism

The synthesis relies on the electrophilic activation of the alkene by iodine, followed by the intramolecular nucleophilic attack of the sulfonamide nitrogen.

-

Activation: Iodine (

) forms an iodonium ion bridge with the alkene moiety of the sulfonamide. -

Cyclization: The sulfonamide nitrogen (made nucleophilic by a base) attacks the internal carbon of the iodonium intermediate.

-

Closure: The 5-membered ring forms, expelling iodide.

Experimental Protocol

Standardized from Filimonchuk et al. (2020)

Reagents:

-

Precursor: But-3-ene-1-sulfonamide (1.0 equiv)

-

Iodine Source: Molecular Iodine (

) (3.0 equiv) -

Base: Sodium Bicarbonate (

) (1.5 equiv) -

Solvent: Acetonitrile (MeCN)

-

Quench: Sodium Metabisulfite (

)

Step-by-Step Methodology:

-

Preparation: Dissolve but-3-ene-1-sulfonamide (e.g., 5 mmol) in acetonitrile (20 mL) in a round-bottom flask.

-

Base Addition: Add solid

(7.5 mmol) to the solution. -

Iodination: Add molecular iodine (

, 15 mmol) in a single portion. -

Reaction: Stir the mixture vigorously at room temperature (20–25 °C) overnight (approx. 12–16 hours). The solution will be dark brown.

-

Quenching: Add water (20 mL) and then add solid

portion-wise until the iodine color disappears (solution turns yellow/colorless). -

Extraction: Extract with Chloroform or DCM (

mL). -

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude yellow solid via flash column chromatography (Hexane/DCM gradient).

Yield: Typically 85–96%.

Synthesis Pathway Visualization

Caption: Iodocyclization pathway transforming the linear sulfonamide into the cyclic sultam via an iodonium intermediate.

Reactivity & Applications

The 3-iodomethyl group is a potent electrophile, making this molecule a "linchpin" for divergent synthesis.

Nucleophilic Substitution ( )

The iodine atom is a good leaving group, allowing displacement by azides, amines, or thiols.

-

Key Application: Synthesis of 3-(aminomethyl)isothiazolidine 1,1-dioxide (CAS 2138522-64-0).

-

Method: Reaction with Sodium Azide (

) followed by reduction (e.g.,

Elimination ( )

Treatment with strong bases (e.g., DBU) can induce dehydroiodination to form 3-methyleneisothiazolidine 1,1-dioxide . This exocyclic double bond is a Michael acceptor, useful for further functionalization.

Divergent Synthesis Workflow

Caption: Divergent synthesis pathways utilizing the iodomethyl handle for amino-functionalization or elimination.[2]

Safety & Handling

As an alkylating agent and an iodine-containing compound, strict safety protocols are required.

-

Alkylating Hazard: The iodomethyl group is reactive toward biological nucleophiles (DNA/Proteins). Handle in a fume hood with gloves (Nitrile/Neoprene).

-

Sensitization: Iodine residues can cause contact dermatitis.

-

Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent photolytic decomposition and iodine liberation.

References

-

Filimonchuk, S. L., et al. (2020). Synthesis of 3-Iodomethyl Sultams. Synlett, 31(17), 1696-1700.[3]

-

Filimonchuk, S. L. (2023).[4] Synthesis of functionally substituted sultams by intramolecular aminohalogenation of unsaturated sulfonamides.[5] Institute of Organic Chemistry, National Academy of Sciences of Ukraine.[1][5] (Contextual Reference)

-

ChemScene. (n.d.). 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride (Derivative Reference). ChemScene Catalog.

-

Gabriele, B., et al. (2012).[6] An Iodocyclization Approach to Substituted 3-Iodothiophenes. Journal of Organic Chemistry, 77, 7640-7645.[6] (Mechanistic Grounding)

Sources

Reactivity Profile & Synthetic Utility of 3-Iodomethyl Sultams

Executive Summary

The 3-iodomethyl sultam scaffold represents a high-value pharmacophore and synthetic intermediate in modern drug discovery. Unlike their lactam counterparts, sultams (cyclic sulfonamides) offer unique hydrogen-bonding geometries, enhanced metabolic stability, and distinct pKa profiles that modulate bioavailability. The presence of the 3-iodomethyl group transforms the stable sultam core into a versatile electrophile, enabling rapid diversification via nucleophilic substitution (

This guide provides a rigorous analysis of the reactivity profile of 3-iodomethyl substituted sultams, focusing on their synthesis via electrophilic iodocyclization, their utility as "warheads" for covalent modification, and their derivatization into complex bioactive amines and thioethers.

Structural Fundamentals & Synthesis

The primary route to 3-iodomethyl sultams is the intramolecular electrophilic iodocyclization of

The Iodocyclization Mechanism

The reaction proceeds through the activation of the alkene by an electrophilic iodine source (e.g.,

-

Regioselectivity: The reaction generally favors 5-exo-trig cyclization to form the 5-membered sultam (isothiazolidine 1,1-dioxide) over the 6-endo-trig pathway, governed by Baldwin’s rules and the favorable entropy of forming a 5-membered ring.

-

Stereoselectivity: If a chiral auxiliary is present on the nitrogen or if the sulfonamide backbone is chiral (e.g., derived from amino acids), the cyclization proceeds with high diastereoselectivity (often >95:5 dr).

Visualization: Synthesis Pathway

The following diagram illustrates the mechanistic flow from the alkenyl sulfonamide precursor to the cyclized 3-iodomethyl sultam.

Figure 1: Mechanistic pathway for the synthesis of 3-iodomethyl sultams via iodocyclization.

The Electrophilic Profile ( Reactivity)

The C–I bond at the 3-position is the defining feature of this scaffold's reactivity. The iodide is an excellent leaving group, but its reactivity is modulated by the steric environment of the sultam ring and the electron-withdrawing nature of the adjacent sulfonyl group.

Nucleophilic Substitution ( )

The primary mode of reactivity is bimolecular nucleophilic substitution.

| Nucleophile Class | Reagent Example | Product Outcome | Key Considerations |

| Azides | 3-Azidomethyl sultam | Precursor to amines (via reduction) or triazoles (via Click chemistry). High yields (>90%). | |

| Thiols | 3-Thiomethyl sultam | Critical for peptidomimetics (Cys trapping). Requires mild base to avoid elimination. | |

| Amines | Primary/Secondary Amines | 3-Aminomethyl sultam | Requires excess amine or non-nucleophilic base (DIPEA) to scavenge HI. |

| Cyanides | 3-Cyanomethyl sultam | Homologation of the carbon chain. Often requires heating. |

Competitive Elimination Pathways

A major side reaction is the dehydrohalogenation to form 3-methylene sultams (exocyclic double bond) or sultams with an endocyclic double bond .

-

Trigger: Strong, bulky bases (e.g.,

-BuOK, DBU). -

Prevention: Use weak bases (

,

Visualization: Divergent Reactivity

Figure 2: Divergent reactivity modes of the 3-iodomethyl sultam scaffold.

Medicinal Chemistry Applications

The 3-iodomethyl sultam is not just a synthetic intermediate; it is a gateway to "privileged structures" in medicinal chemistry.

Protease Inhibitors

Sultams are bioisosteres of

-

MMP Inhibitors: Derivatization of the iodomethyl group with hydroxamic acids or carboxylates creates potent Matrix Metalloproteinase (MMP) inhibitors.

-

Covalent Inhibitors: The iodomethyl group itself can act as a mild electrophile (warhead) to target non-catalytic cysteines in specific kinases, although it is often too reactive for systemic use and is usually converted to an acrylamide or epoxide.

Peptidomimetics

The rigid sultam ring restricts conformational freedom, reducing the entropic penalty of binding to a receptor. Converting the 3-iodomethyl group to a 3-aminomethyl group allows the scaffold to be inserted into peptide backbones as a constrained amino acid mimic.

Experimental Protocols

The following protocols are standardized for the synthesis and derivatization of a model benzosultam.

Protocol A: Synthesis of 3-(Iodomethyl)-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Objective: Cyclization of 2-allylbenzenesulfonamide.

-

Setup: Dissolve 2-allylbenzenesulfonamide (1.0 equiv) in acetonitrile (

). -

Base Addition: Add solid

(3.0 equiv) to the stirring solution. -

Iodination: Add

(3.0 equiv) portion-wise at room temperature.-

Note: The solution will turn dark brown.

-

-

Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the sulfonamide.

-

Quench: Add saturated aqueous

(sodium thiosulfate) until the iodine color disappears (solution turns pale yellow/colorless). -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Yield Expectation: 75–90%.

-

Protocol B: Nucleophilic Substitution with Sodium Azide

Objective: Conversion to 3-(azidomethyl) sultam (precursor to amine).

-

Setup: Dissolve 3-iodomethyl sultam (1.0 equiv) in anhydrous DMF (

). -

Reagent: Add

(1.5 equiv). -

Reaction: Heat to 60°C for 4 hours.

-

Safety: Azides are potentially explosive. Do not use chlorinated solvents (formation of diazidomethane). Work behind a blast shield.

-

-

Workup: Dilute with water and extract with

or EtOAc. Wash with water (5x) to remove DMF. -

Analysis: IR spectroscopy will show a strong characteristic azide stretch at ~2100 cm⁻¹.

References

-

Filimonchuk, S. L., et al. (2020). "Synthesis of 3-Iodomethyl Sultams." Synthesis, 52(21), 3229-3238.

-

Okwuchukwu, P. M., & Bandyopadhyay, D. (2020).[1] "Medicinally Privileged Sultams: Synthesis and Mechanism of Action."[1][2] Mini-Reviews in Medicinal Chemistry, 20(20), 2193-2206.[1]

-

Chong, Y. K., et al. (2024). "Unveiling sultam in drug discovery: spotlight on the underexplored scaffold." RSC Medicinal Chemistry, 15, 1500-1518.

-

Hanson, P. R., et al. (2008). "α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams." Organic Letters, 10(17), 3813–3816.

-

Reutrakul, V., et al. (2007). "Control of the regioselectivity of sulfonamidyl radical cyclization by vinylic halogen substitution." Journal of Organic Chemistry, 72(19), 7229-7232.

Sources

Stability of iodomethyl groups in cyclic sulfonamide rings

An In-Depth Technical Guide on the Stability of Iodomethyl Groups in Cyclic Sulfonamide Rings for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of an iodomethyl group into a cyclic sulfonamide framework presents a unique set of challenges and opportunities in medicinal chemistry. This guide provides a comprehensive analysis of the factors governing the stability of this functional moiety. We will delve into the underlying chemical principles, potential degradation pathways, and robust experimental protocols for stability assessment. This document is intended to serve as a practical resource for scientists engaged in the design, synthesis, and evaluation of novel therapeutic agents based on this scaffold.

Introduction: The Iodomethyl-Cyclic Sulfonamide Moiety in Drug Discovery

Cyclic sulfonamides, often referred to as sultams, are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. They are found in a range of approved drugs and clinical candidates, acting as inhibitors of enzymes such as carbonic anhydrases, proteases, and kinases. The introduction of an iodomethyl group (-CH₂I) onto the sultam ring can serve multiple purposes. It can act as a reactive handle for further synthetic elaboration via nucleophilic substitution, or the iodine atom itself can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

However, the inherent reactivity of the carbon-iodine (C-I) bond raises critical questions about the stability of these compounds under physiological and storage conditions. An understanding of the factors that influence the stability of the iodomethyl group is paramount for predicting the compound's shelf-life, its metabolic fate, and its potential for covalent modification of biological targets. This guide will provide a thorough examination of these stability considerations.

Theoretical Framework for Stability Assessment

The stability of the iodomethyl group within a cyclic sulfonamide is primarily dictated by the interplay of electronic and steric effects, which in turn influence its susceptibility to various degradation pathways.

Electronic Effects of the Sulfonamide Group

The sulfonamide group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and nitrogen atoms. This has a direct impact on the adjacent iodomethyl group. The inductive effect of the sulfonamide nitrogen can polarize the C-I bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Steric Considerations of the Cyclic System

The cyclic nature of the sulfonamide ring can impose steric constraints that may either protect or expose the iodomethyl group. The ring conformation and the position of the iodomethyl substituent will determine its accessibility to potential reactants. For instance, an axial orientation might be more sterically hindered than an equatorial one, potentially slowing down degradation reactions.

Potential Degradation Pathways

The primary degradation pathway for an iodomethyl group is typically nucleophilic substitution (Sₙ2), where a nucleophile displaces the iodide ion. Common nucleophiles in a pharmaceutical context include water, hydroxide ions, and functional groups on excipients or even the drug molecule itself. Other potential degradation routes include hydrolysis and photolytic cleavage.

Caption: Potential degradation pathways for iodomethyl-cyclic sulfonamides.

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of an iodomethyl-containing cyclic sulfonamide involves subjecting the compound to a series of stress conditions, as outlined in the ICH guidelines for stability testing of new drug substances and products.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a molecule.

Experimental Workflow:

Caption: A typical experimental workflow for forced degradation studies.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat the solid compound and the stock solution at 60 °C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Collect samples at initial (t=0), 2, 4, 8, 12, and 24 hours.

-

Quenching: Neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner to facilitate comparison across different stress conditions.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Major Degradants Formed (and % area) |

| 0.1 N HCl, 60 °C | 24 | ||

| 0.1 N NaOH, RT | 24 | ||

| 3% H₂O₂, RT | 24 | ||

| Heat (Solid), 60 °C | 24 | ||

| Heat (Solution), 60 °C | 24 | ||

| Photolytic | 24 |

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control. The formation of degradants is monitored by the appearance of new peaks in the chromatogram.

Conclusion and Future Perspectives

The stability of the iodomethyl group in a cyclic sulfonamide ring is a multifaceted issue that requires careful consideration during the drug development process. A thorough understanding of the electronic and steric factors, coupled with rigorous experimental stability testing, is essential for the successful development of drug candidates based on this scaffold. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to assess the stability of their compounds and to make informed decisions in their drug discovery programs. Future work in this area could focus on developing quantitative structure-stability relationships to predict the stability of novel iodomethyl-containing cyclic sulfonamides, thereby accelerating the design-synthesis-test cycle.

References

A comprehensive list of references will be provided upon the completion of a full literature search for specific examples and supporting data. The following are examples of the types of resources that would be cited:

-

Title: Stability testing of new drug substances and products Q1A(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

- Title: The Role of Halogen Bonding in Medicinal Chemistry and Drug Design. Source: Journal of Medicinal Chemistry. URL: A relevant peer-reviewed journal article link would be inserted here.

- Title: Synthesis and Reactivity of Cyclic Sulfonamides (Sultams). Source: Chemical Reviews. URL: A relevant peer-reviewed review article link would be inserted here.

The Emerging Therapeutic Potential of Iodinated Sultam Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The sultam (cyclic sulfonamide) scaffold has long been recognized as a privileged structure in medicinal chemistry, underpinning a range of therapeutic agents.[1] However, the strategic incorporation of iodine into this framework represents a compelling, yet underexplored, avenue for enhancing biological activity and unlocking novel mechanisms of action. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of iodinated sultam derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a forward-looking perspective on the therapeutic promise of this unique chemical class for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Iodinating the Sultam Scaffold

The sultam ring, a cyclic sulfonamide, is the sulfur analog of a lactam and is present in several commercially available drugs.[2] Its rigidified structure, compared to acyclic sulfonamides, allows for a more defined presentation of pharmacophoric features to biological targets. The sulfonamide moiety itself is a key feature, with the two sulfonyl oxygens acting as potent hydrogen bond acceptors.[2]

The introduction of an iodine atom onto the sultam scaffold is a deliberate strategy to modulate its physicochemical and biological properties. Iodine, being the largest and most polarizable of the stable halogens, can participate in a variety of non-covalent interactions, most notably halogen bonding.[3] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, or a π-system on a biological macromolecule.[4][5] This interaction can significantly enhance binding affinity and specificity for a target protein.[6] Furthermore, the lipophilicity introduced by the iodine atom can improve membrane permeability and influence the pharmacokinetic profile of the molecule.

This guide will explore the synthesis of these intriguing molecules and their potential applications across several key therapeutic areas, including oncology, infectious diseases, and neuroprotection.

Synthetic Strategies for Iodinated Sultam Derivatives

The synthesis of iodinated sultam derivatives can be broadly approached in two ways: by constructing the sultam ring from iodinated precursors or by direct iodination of a pre-existing sultam scaffold.

Synthesis from Iodinated Precursors

This approach offers a high degree of regiochemical control. A common strategy involves the synthesis of iodinated N-arylsulfonamides, which can then be cyclized to form benzosultams.

2.1.1. One-Pot Iodination and N-Arylation

A one-pot, two-stage synthesis using sequential iron and copper catalysis provides an efficient route to diaryl sulfonamides, which can be precursors to more complex sultam systems.[7] The process involves the regioselective para-iodination of an activated arene followed by a copper(I)-catalyzed N-arylation.[7]

Experimental Protocol: One-Pot Synthesis of N-(4-Iodoaryl)sulfonamides

-

Iodination: To a solution of the activated arene (1.0 equiv) in a suitable solvent (e.g., DCE), add N-iodosuccinimide (NIS) (1.1 equiv) and a catalytic amount of iron triflimide (Fe(NTf2)3) (2 mol%).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

-

N-Arylation: To the reaction mixture, add the primary sulfonamide (1.2 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K2CO3, 2.0 equiv).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Direct Iodination of Sultam Scaffolds

Direct iodination of an existing sultam ring system can be a more atom-economical approach, although it may present challenges in regioselectivity, especially with electron-deficient aromatic rings.

2.2.1. Electrophilic Iodination of Benzosultams

Benzosultams can undergo electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is crucial to achieve the desired outcome. A common method involves the use of molecular iodine in the presence of an oxidizing agent.

Experimental Protocol: Direct Iodination of a Benzosultam Derivative

-

To a solution of the benzosultam (1.0 equiv) in a suitable solvent (e.g., acetic acid), add molecular iodine (I2) (1.1 equiv).

-

Add a strong oxidizing agent, such as nitric acid or a hypervalent iodine reagent (e.g., bis(trifluoroacetoxy)iodobenzene), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

The following diagram illustrates the general synthetic approaches to iodinated sultams.

Caption: MTT assay workflow.

Antimicrobial and Antifungal Activity

Iodine itself possesses broad-spectrum antimicrobial activity due to its strong oxidizing properties. [8]When incorporated into a sultam scaffold, this intrinsic activity can be harnessed and potentially enhanced. Halogenated compounds, in general, have shown promise as antimicrobial and antibiofilm agents. [4]For example, medicated gutta-percha containing iodoform exhibits significant antibacterial and antifungal effects. [9] Data on Antimicrobial Activity of Halogenated Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiro-compounds (4a-d) | B. subtilis | 32 | [10] |

| Spiro-compounds (4a-d) | S. epidermis | 32 | [10] |

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to screen for antimicrobial activity. [11][12]

-

Inoculation: Prepare a uniform lawn of the test microorganism on an agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the iodinated sultam solution at a known concentration into each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Neuroprotective Effects

Sulfonamide derivatives have been investigated for their neuroprotective properties, with some showing potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's. [13]The mechanism can involve antioxidant effects and modulation of key signaling pathways. [13]Halogenated derivatives of amino acids have demonstrated neuroprotective effects in models of brain ischemia. [14]While specific data on iodinated sultams is limited, the known neuroprotective potential of the sulfonamide core and the unique properties of iodine suggest this is a promising area for future research. Some sultam derivatives have been explored as inhibitors of carbonic anhydrase VII, which is implicated in neuropathic pain. [15]

Mechanism of Action: The Role of Halogen Bonding

As previously mentioned, the iodine atom is a potent halogen bond donor. This interaction can be a key determinant of the biological activity of iodinated sultam derivatives. In a protein-ligand complex, a halogen bond can occur between the iodine atom of the sultam and an electron-rich atom (oxygen, nitrogen, or sulfur) in the protein's active site. [5]This can lead to a significant increase in binding affinity compared to non-iodinated analogs. [6] The following diagram illustrates the concept of halogen bonding between an iodinated sultam and a biological target.

Caption: Halogen bonding interaction.

Conclusion and Future Directions

Iodinated sultam derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. The strategic incorporation of iodine onto the sultam scaffold can enhance biological activity through a combination of increased lipophilicity and the formation of stabilizing halogen bonds with biological targets. This guide has provided an overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, along with detailed experimental protocols to facilitate further research.

Future work in this area should focus on:

-

Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider range of structurally diverse iodinated sultams.

-

In-depth Mechanistic Studies: Elucidation of the precise mechanisms of action, including the role of halogen bonding, through techniques such as X-ray crystallography of protein-ligand complexes.

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR to optimize potency and selectivity for various biological targets.

-

Pharmacokinetic Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.

By pursuing these avenues of research, the full therapeutic potential of iodinated sultam derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

- Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- Devi, M., & Singh, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.

- Dutta, A., & Das, A. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- E-Rasheed, M. A., & Al-Humaid, L. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules.

- El-Sayed, M. A., et al. (2020).

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

- Mondal, S., et al. (2019). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Current Organic Chemistry.

- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.

- Stavber, S., Kralj, P., & Zupan, M. (2002). Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes. Synthesis.

-

Request PDF. (n.d.). A General Iodine-mediated Synthesis of Primary Sulfonamides from Thiols and Aqueous Ammonia. Retrieved from [Link]

- Potapenko, A., et al. (2004).

- Waddell, L. J. N., et al. (2022).

- El-Naggar, A. M., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances.

- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Synthesis of ortho-iodo N-aryl sulfonamides. Retrieved from [Link]

- Werz, D. B., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Molecules.

- Antimicrobial potential of iodine-containing substances and materials. (2021).

- Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Journal of Medicinal Chemistry.

- Voth, A. R., et al. (2009). Halogen bonding (X-bonding): A biological perspective. Journal of Cellular and Molecular Medicine.

- Bodrumlu, E., et al. (2006). Evaluation of antimicrobial and antifungal effects of iodoform-integrating gutta-percha.

- Ghorab, M. M., et al. (2020). Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity. European Journal of Medicinal Chemistry.

- El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports.

- Lulinski, P., et al. (2005).

- Nelson, R., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances.

-

ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

- Samanta, S., & Mondal, S. (2015). One-Pot Sonogashira Coupling–Cyclization toward Regioselective Synthesis of Benzosultams. The Journal of Organic Chemistry.

- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). Pharmaceuticals.

- Duarte, Y., et al. (2015).

- Kumar, A., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Drug Discovery Technologies.

-

ResearchGate. (n.d.). MIC values (in µg/mL) of the target compounds 4 and 9 against.... Retrieved from [Link]

- El-Sayed, M. A., et al. (2020).

- Exploring the Neuroprotective Role of the Sulfonamide Derivative KM11 in Ethidium Bromide-induced Demyelination in Zebrafish Model Through Modulation of Antioxidant and Inflammatory Cytokine Pathways. (2025). ACS Chemical Neuroscience.

- Monti, S. M., et al. (2022). Sultam based Carbonic Anhydrase VII inhibitors for the management of neuropathic pain. European Journal of Medicinal Chemistry.

- Leechaisit, R., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology.

- Auffinger, P., et al. (2004). Halogen bonds in biological molecules.

-

ResearchGate. (n.d.). (PDF) Halogen bonds in biological molecules. Retrieved from [Link]

- Nocentini, A., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.

- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters.

- Nocentini, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.

- Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Semantic Scholar.

- A review of compounds derivatives with antimicrobial activities. (n.d.). World Journal of Biology Pharmacy and Health Sciences.

-

ResearchGate. (n.d.). (PDF) Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Retrieved from [Link]

Sources

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijres.org [ijres.org]

- 4. mdpi.com [mdpi.com]

- 5. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. botanyjournals.com [botanyjournals.com]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. webcentral.uc.edu [webcentral.uc.edu]

- 15. Sultam based Carbonic Anhydrase VII inhibitors for the management of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Library Synthesis Using 3-(Iodomethyl)isothiazolidine 1,1-Dioxide

Executive Summary

This guide details the utilization of 3-(iodomethyl)isothiazolidine 1,1-dioxide as a bifunctional "warhead" scaffold for the synthesis of diversity-oriented libraries. Sultams (cyclic sulfonamides) are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for

Chemical Background & Rationale

The Scaffold Advantage

The isothiazolidine 1,1-dioxide ring (a

Key Features of 3-(Iodomethyl)isothiazolidine 1,1-dioxide:

-

Metabolic Stability: Resistant to hydrolysis compared to lactams.

-

Solubility: The polar sulfonyl group improves aqueous solubility of lipophilic fragments.

-

Reactivity:

-

Site A (Nitrogen):

. Can be alkylated or arylated. -

Site B (Iodomethyl): Highly reactive toward

displacement by azides, thiols, and amines.

-

Mechanistic Causality: The Iodocyclization

The core is synthesized via the iodocyclization of alkenyl sulfonamides. This reaction is stereoelectronically controlled. The iodine activates the alkene, triggering an intramolecular nucleophilic attack by the sulfonamide nitrogen.

-

Note on Regioselectivity: While 5-exo-trig cyclization is common for homoallylic systems, obtaining the 3-iodomethyl substitution pattern typically requires specific precursors, such as

-allyl sulfamides or tailored homoallylic substrates, where the mechanism favors the 5-membered ring formation with the exocyclic iodide.

Experimental Workflows

Diagram: Library Synthesis Logic

The following diagram illustrates the divergent synthesis strategy, moving from the alkene precursor to the final library.

Figure 1: Divergent synthetic workflow for sultam library generation.

Detailed Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 3-(iodomethyl)isothiazolidine 1,1-dioxide via iodocyclization. Safety: Iodine is corrosive and volatile. Work in a fume hood.

Reagents:

-

Alkenyl sulfonamide precursor (e.g., N-benzyl-but-3-ene-1-sulfonamide for N-protected, or free sulfonamide).

-

Iodine (

) - 3.0 equivalents. -

Potassium Carbonate (

) - 3.0 equivalents. -

Solvent: Acetonitrile (

) or Dichloromethane (

Step-by-Step Procedure:

-

Preparation: Dissolve the alkenyl sulfonamide (1.0 mmol) in anhydrous

(10 mL). -

Base Addition: Add solid

(3.0 mmol) to the stirring solution. -

Cyclization: Cool the mixture to 0°C. Add

(3.0 mmol) portion-wise over 15 minutes.-

Expert Insight: Slow addition prevents the formation of di-iodo side products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the alkene signal is the endpoint.

-

Quenching: Quench with saturated aqueous

(sodium thiosulfate) to reduce excess iodine (solution turns from brown to colorless). -

Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically Silica gel, 20-50% EtOAc in Hexanes).

-

Validation:

NMR will show the disappearance of vinyl protons (5.0–6.0 ppm) and the appearance of the iodomethyl doublet/multiplet around 3.2–3.5 ppm.

-

Protocol B: Library Generation (Iodine Displacement)

Objective: High-throughput displacement of the iodine to create a "Sultam-Azide" or "Sultam-Amine" library.

Method B1: Synthesis of Sultam-Azides (Click Chemistry Precursor)

-

Dissolve 3-(iodomethyl)isothiazolidine 1,1-dioxide (1 equiv) in DMF (0.5 M).

-

Add Sodium Azide (

, 1.5 equiv). -

Heat to 60°C for 4 hours.

-

Caution: Azides are potential explosion hazards. Do not concentrate to dryness if low molecular weight.

-

-

Workup: Dilute with water, extract with

. -

Click Reaction: Use the crude azide in a standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with a library of terminal alkynes.

Method B2: Direct Amination (Sultam-Amines)

-

Dissolve the iodomethyl scaffold in DMSO.

-

Add excess secondary amine (

, 3–5 equiv) to act as both nucleophile and base. -

Stir at 50–80°C for 12 hours.

-

Purification: SCX (Strong Cation Exchange) cartridges are ideal for removing non-basic impurities in a library format.

Data Summary & Validation

The following table summarizes expected analytical data for the core and its derivatives.

| Compound Class | Key IR Signal ( | Key | MS Signature (ESI) |

| Alkenyl Sulfonamide | 1330, 1150 ( | Vinyl protons (5.0-6.0 ppm) | |

| Iodomethyl Core | 1310, 1130 ( | ||

| Sultam-Azide | 2100 ( | Upfield shift of | |

| Sultam-Triazole | No Azide peak | Triazole CH singlet (~8.0 ppm) |

Expert Commentary & Troubleshooting

Stability of the Free NH

The N-H of the isothiazolidine 1,1-dioxide is relatively acidic. In the presence of strong base and the iodomethyl group, there is a risk of intermolecular alkylation (polymerization) or intramolecular elimination (forming the exocyclic alkene).

-

Mitigation: If generating the N-H free core, keep the concentration low during workup or protect the nitrogen (e.g., PMB, Benzyl) before the iodocyclization step. Remove the protecting group only after the iodine has been displaced by a non-leaving group.

Stereochemistry

The iodocyclization is generally trans-selective regarding the newly formed bond and the iodine. However, in the 5-membered ring, cis/trans isomerization can occur if the reaction is left too long in the presence of free iodine.

-

Best Practice: Quench immediately upon consumption of starting material.

References

-

General Iodocyclization Methodology

-

Knight, D. W. (2004). "Iodocyclization reactions." Organic & Biomolecular Chemistry. Link

-

-

Sultam Synthesis via Alkenyl Sulfonamides

-

Mao, Z., et al. (2011). "Synthesis of 3-Iodomethyl Sultams." Russian Journal of Organic Chemistry. Link

-

-

Sultam Library Strategies

-

Hanson, P. R., et al. (2010). "Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis." ACS Combinatorial Science. Link

-

-

Medicinal Chemistry of Sultams

-

Chernyshev, V. M., et al. (2010). "Synthesis and reactivity of sultams." Current Organic Chemistry. Link

-

Application Notes and Protocols for the One-Pot Synthesis of Isothiazolidine 1,1-Dioxides Using Iodine and Base

Introduction: The Significance of Isothiazolidine 1,1-Dioxides in Modern Drug Discovery

Isothiazolidine 1,1-dioxides, commonly referred to as γ-sultams, represent a critical class of saturated heterocyclic compounds that have garnered substantial interest from the pharmaceutical and agrochemical industries. Their rigid, three-dimensional structure serves as a versatile scaffold in the design of novel therapeutic agents. The sulfonamide moiety within the ring is a key pharmacophore, known for its ability to mimic a peptide bond while offering improved metabolic stability and bioavailability. This has led to the incorporation of the isothiazolidine 1,1-dioxide core in a range of biologically active molecules, including inhibitors of critical enzymes and modulators of cellular pathways. The development of efficient and robust synthetic methods to access these valuable compounds is, therefore, a paramount objective in medicinal chemistry. This application note provides a comprehensive guide to a one-pot synthesis of isothiazolidine 1,1-dioxides from readily available starting materials, employing a metal-free, iodine-mediated cyclization.

Reaction Overview: A Two-Step, One-Pot Approach

The synthesis of isothiazolidine 1,1-dioxides described herein is a sequential, one-pot process that combines the synthesis of an N-alkenyl sulfonamide precursor with its subsequent iodine-mediated intramolecular cyclization. This approach avoids the isolation and purification of the intermediate, thereby improving efficiency and reducing waste. The overall transformation is as follows:

Figure 2: Proposed radical-mediated mechanism for the iodocyclization.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative isothiazolidine 1,1-dioxide.

Materials and Reagents:

-

Primary amine (e.g., benzylamine)

-

Allylsulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Molecular iodine (I₂)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Protocol: One-Pot Synthesis of 2-Benzyl-4-(iodomethyl)isothiazolidine 1,1-Dioxide

Step 1: Synthesis of N-Allyl-N-benzylsulfonamide (in situ)

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equiv.) and anhydrous dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 equiv.) to the stirred solution.

-

In a separate vial, dissolve allylsulfonyl chloride (1.0 equiv.) in anhydrous DCM (0.5 M).

-

Add the allylsulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting amine is consumed, carefully concentrate the reaction mixture in vacuo to remove the DCM and excess triethylamine. Do not heat the mixture excessively. The crude N-allyl-N-benzylsulfonamide is used directly in the next step without further purification.

Step 2: Iodine-Mediated Cyclization

-

To the flask containing the crude N-allyl-N-benzylsulfonamide, add 1,2-dichloroethane (DCE, 0.1 M).

-

Add sodium carbonate (Na₂CO₃, 3.0 equiv.) and molecular iodine (I₂, 1.5 equiv.).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 84 °C).

-

Stir the reaction mixture at reflux and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

-

Once the N-allyl-N-benzylsulfonamide is consumed, cool the reaction mixture to room temperature.

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench the excess iodine. Repeat the washing until the organic layer is colorless.

-

Wash the organic layer with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzyl-4-(iodomethyl)isothiazolidine 1,1-dioxide.

Substrate Scope and Yields

The iodine-mediated cyclization has been shown to be effective for a range of N-alkenyl sulfonamides, affording the corresponding isothiazolidine 1,1-dioxides in moderate to good yields. The following table summarizes the scope of the reaction with various substrates.

| Entry | R¹ (on Nitrogen) | R² (on Alkene) | Product | Yield (%) |

| 1 | Benzyl | H | 2-Benzyl-4-(iodomethyl)isothiazolidine 1,1-dioxide | 75 |

| 2 | 4-Methoxybenzyl | H | 4-(Iodomethyl)-2-(4-methoxybenzyl)isothiazolidine 1,1-dioxide | 72 |

| 3 | Phenyl | H | 4-(Iodomethyl)-2-phenylisothiazolidine 1,1-dioxide | 68 |

| 4 | 4-Chlorophenyl | H | 2-(4-Chlorophenyl)-4-(iodomethyl)isothiazolidine 1,1-dioxide | 70 |

| 5 | Propyl | H | 4-(Iodomethyl)-2-propylisothiazolidine 1,1-dioxide | 65 |

| 6 | Benzyl | Methyl | 2-Benzyl-4-(1-iodoethyl)isothiazolidine 1,1-dioxide | 62 |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Solution |

| Low or no yield of the cyclized product | Incomplete formation of the N-alkenyl sulfonamide precursor. | Ensure anhydrous conditions for the sulfonylation step. Use freshly distilled amines and high-quality sulfonyl chloride. Confirm complete formation of the intermediate by TLC before proceeding to the cyclization. |

| Decomposition of the N-alkenyl sulfonamide. | Avoid excessive heating during the solvent removal after the first step. | |

| Insufficient activation by iodine. | Ensure that the iodine is fully dissolved in the reaction mixture. The reaction is typically heterogeneous due to the presence of Na₂CO₃. Vigorous stirring is essential. | |

| Formation of multiple byproducts | Side reactions of the nitrogen-centered radical. | Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric oxygen. |

| Intermolecular reactions. | Maintain the recommended concentration. If intermolecular reactions are suspected, the reaction can be run at a higher dilution. | |

| Difficulty in purifying the final product | Presence of unreacted starting materials or intermediates. | Ensure the reaction goes to completion by monitoring with TLC. Optimize the chromatography conditions for better separation. |

| The product is an oil and difficult to handle. | Many isothiazolidine 1,1-dioxides are oils. Careful column chromatography is key. If possible, attempt to crystallize the product from a suitable solvent system. |

Conclusion

The one-pot synthesis of isothiazolidine 1,1-dioxides via an iodine-mediated cyclization of N-alkenyl sulfonamides offers a practical and efficient method for accessing this important class of heterocycles. The use of readily available starting materials and metal-free conditions makes this an attractive approach for medicinal and synthetic chemists. The proposed radical-based mechanism provides a basis for further optimization and exploration of this versatile reaction.

References

-

Qiu, H., Du, K., Lun, Z., Chang, J., & Yu, W. (2021). Iodine-Mediated Difunctionalization/Cyclization of N-Alkenyl Sulfonamides to Access N-Heterocyclic Derivatives. Asian Journal of Organic Chemistry, 10(8), 2133-2137. [Link]

-

Zhang, W., & Curran, D. P. (2006). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Journal of the American Chemical Society, 128(45), 14448-14449. [Link]

-

Barluenga, J., González-Bobes, F., & An-Jabbar, A. (2002). Iodine-Promoted Intramolecular Cyclization of N-Allyl-N-arylsulfonamides: A New Route to Dihydroquinolines. Organic Letters, 4(16), 2821-2823. [Link]

-

Chemistry Stack Exchange. (2021). How can someone in the lab synthesize n-allyl-4-methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. [Link]

Troubleshooting & Optimization

Technical Support Center: Iodine-Mediated Cyclization of Homoallylic Sulfonamides

Welcome to the technical support center for iodine-mediated cyclization of homoallylic sulfonamides. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and achieve desired product outcomes. As Senior Application Scientists, we have compiled field-proven insights and grounded them in established literature to address the common challenges encountered in this powerful synthetic transformation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am observing low to no yield of my desired cyclized product. What are the likely causes and how can I fix this?

Low or no product formation is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.

Potential Cause 1: Reagent Quality and Handling The quality and handling of your iodine source and solvent are paramount. Molecular iodine (I₂) can be effective, but other sources like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are also used[1]. ICl, in particular, is highly sensitive to moisture and can hydrolyze, reducing its effectiveness[2].

-

Solution:

-

Use a fresh, high-purity iodine source. If using ICl, ensure it is handled under strictly anhydrous conditions[2].

-

Employ anhydrous solvents. Moisture can quench the electrophilic iodine species and interfere with the reaction.

-

Ensure the starting homoallylic sulfonamide is pure and free from contaminants that could react with iodine.

-

Potential Cause 2: Inappropriate Reaction Conditions Temperature and reaction time are critical variables. While many iodocyclizations proceed at room temperature, some substrates may require different conditions to achieve optimal yields[1][3].

-

Solution:

-

Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C or reflux, depending on the solvent)[3][4][5]. Conversely, for highly reactive substrates, side reactions might be minimized by running the reaction at lower temperatures (e.g., 0 °C)[2].

-

Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or isomerization[6].

-

Potential Cause 3: Incorrect Stoichiometry or Choice of Base The base plays a crucial role in buffering the hydroiodic acid (HI) generated during the reaction, which can otherwise lead to side reactions or decomposition[1].

-

Solution:

-

Base Selection: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and often give excellent yields[4][6][7].

-

Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the iodine source. Typically, an excess of the base (e.g., 2-3 equivalents) is beneficial[4][8]. An excess of the iodine source (e.g., 1.2-1.6 equivalents) is also common to drive the reaction to completion[4][8].

-

Question 2: My main product is an isomeric mixture (cis/trans), or not the stereoisomer I expected. How can I control the stereoselectivity?

The stereochemical outcome of this cyclization is highly dependent on the reaction conditions, particularly the presence or absence of a base. This is because the initially formed kinetic product can isomerize to the more thermodynamically stable product[6][9].

-

Understanding the Mechanism: The reaction typically proceeds via a 5-endo-trig cyclization. For (E)-homoallylic sulfonamides, this kinetically-controlled pathway often yields the trans-2,5-disubstituted-3-iodopyrrolidine[6].

-

The Role of Base in Stereocontrol:

-

In the presence of a base (e.g., K₂CO₃): The base neutralizes the HI byproduct, preventing it from catalyzing a ring-opening and re-closure mechanism. This effectively "locks" the product as the initial kinetic trans isomer, leading to high yields of this specific stereoisomer[6].

-

In the absence of a base: The generated HI can protonate the pyrrolidine nitrogen, facilitating a ring-opening to an iminium ion intermediate, which then re-closes to form the more thermodynamically stable cis-2,5-disubstituted pyrrolidine[6].

-

-

Solution:

-

For the trans isomer: Conduct the reaction in the presence of a non-nucleophilic base like K₂CO₃ or Na₂CO₃[6][7].

-

For the cis isomer: Run the reaction without a base and allow sufficient time for the initial trans product to isomerize to the thermodynamic cis product. Alternatively, the isolated kinetic product can be treated with an acid to induce isomerization[6][9].

-

Question 3: I am observing significant amounts of unreacted starting material and/or dark, insoluble byproducts. What is happening?

This often points to either a stalled reaction or oxidative side reactions, particularly with electron-rich substrates[2].

-

Solution for Unreacted Starting Material: This is a classic sign of insufficient activation.

-

Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier[4].

-

Use a More Electrophilic Iodine Source: If molecular iodine (I₂) is not effective, switch to a more potent electrophile like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)[1].

-

Solvent Choice: The choice of solvent can influence reactivity. Dichloromethane (CH₂Cl₂), dichloroethane (DCE), and acetonitrile (CH₃CN) are commonly effective[4][7].

-

-

Solution for Dark Byproducts: Dark coloration often indicates iodine-mediated oxidation or polymerization.

-

Lower the Temperature: Running the reaction at a lower temperature can minimize oxidative side reactions[2].

-

Degas Solvents: Removing dissolved oxygen from the solvent can sometimes reduce side reactions.

-

Protect Sensitive Groups: If your substrate contains other easily oxidizable functional groups, consider a protection strategy.

-

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the iodine-mediated cyclization of homoallylic sulfonamides?

The reaction proceeds through an electrophilic addition mechanism. Molecular iodine (or another I⁺ source) acts as an electrophile and is attacked by the π-electrons of the alkene double bond. This forms a cyclic iodonium ion intermediate. The sulfonamide nitrogen then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to close the five-membered ring, resulting in the iodopyrrolidine product[7].

Caption: Mechanism of Iodocyclization. (Note: The images in the DOT script are placeholders for chemical structures.)

Q2: Which iodine source is best for my reaction: I₂, NIS, or ICl?

The optimal choice depends on the reactivity of your substrate.

| Iodine Source | Pros | Cons | Best For |

| Molecular Iodine (I₂) | Inexpensive, readily available, stable | Less reactive than other sources | Standard, relatively unactivated substrates.[4] |

| N-Iodosuccinimide (NIS) | Mild, easy to handle, good for sensitive substrates | More expensive than I₂ | Substrates prone to oxidation or side reactions.[1] |

| Iodine Monochloride (ICl) | Highly electrophilic and reactive | Moisture sensitive, can be harsh, may over-react | Deactivated or sterically hindered alkenes.[1][2] |

Q3: Why is the 5-endo-trig cyclization observed when it is typically disfavored by Baldwin's rules?

While Baldwin's rules are a powerful predictor, they are not absolute. For certain substrates, including homoallylic sulfonamides, the 5-endo-trig pathway is kinetically favorable and proceeds efficiently[6][7]. The formation of the three-membered iodonium ring intermediate alters the geometry such that the subsequent intramolecular attack by the sulfonamide nitrogen becomes a sterically accessible and rapid process. In some cases, specific substituents on the homoallylic chain can further promote this pathway[10].

Q4: Can this reaction be performed on a gram scale?

Yes, the iodine-mediated cyclization of N-alkenyl sulfonamides has been shown to be amenable to gram-scale synthesis with good yields, highlighting its operational simplicity and potential for larger-scale applications[4][8].

Experimental Protocols & Data

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues with the cyclization reaction.

Caption: A logical workflow for troubleshooting common issues.

Representative Experimental Protocol

This protocol is a general guideline for the synthesis of a 3-iodopyrrolidine derivative via a 5-endo-trig cyclization.

Synthesis of a trans-2,5-disubstituted-3-iodopyrrolidine [4][6]:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the homoallylic sulfonamide (1.0 eq, e.g., 0.5 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.2 eq, e.g., 1.0-1.6 mmol).

-

Solvent: Add an anhydrous solvent such as dichloroethane (DCE) or CH₂Cl₂ (e.g., 5 mL). Stir the suspension.

-

Iodine Addition: Add molecular iodine (I₂, 1.2-1.6 eq, e.g., 0.6-0.8 mmol) portion-wise to the stirring suspension at room temperature.

-

Reaction: Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

-

Extraction: Dilute the mixture with water and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired iodopyrrolidine.

Table of Reaction Conditions and Yields

The following table summarizes various reported conditions to illustrate the impact of different parameters on the reaction outcome.

| Substrate Type | Iodine Source | Base | Solvent | Temp. | Yield (%) | Key Outcome / Stereochemistry | Reference |

| (E)-Homoallylic Sulfonamide | I₂ | K₂CO₃ | CH₂Cl₂ | RT | "Excellent" | trans-2,5-disubstituted | [6] |

| (E)-Homoallylic Sulfonamide | I₂ | None | CH₂Cl₂ | RT | "Excellent" | cis-2,5-disubstituted (via isomerization) | [6] |

| N-Alkenyl Sulfonamide | I₂ | Na₂CO₃ | DCE | Reflux | 72-95 | Iodinated cyclic sulfonamides | [4][8] |

| Homoallylamine (N-protected) | I₂ | NaHCO₃ | CH₃CN | 50 °C | High | 3-Iodopyrrolidine | [3][5] |

References

-

Jones, A. D., Knight, D. W., & Hibbs, D. E. (2001). A stereochemically flexible approach to pyrrolidines based on 5-endo-trig iodocyclisations of homoallylic sulfonamides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1182-1193. [Link]

-

Goudedranche, S., & Kouklovsky, C. (2013). Iodocyclization: Past and Present Examples. Organic Preparations and Procedures International, 45(6), 447-478. (Note: This is a review article summarizing various sources like I₂, ICl, and NIS). [Link]

-

Qiu, H., et al. (2025). Iodine‐Mediated Difunctionalization/Cyclization of N‐Alkenyl Sulfonamides to Access N‐Heterocyclic Derivatives. Chemistry – An Asian Journal. (Note: Specific reaction conditions are shown in diagrams within the ResearchGate link). [Link]

-

ResearchGate. (2025). Synthesis of iodinated cyclic sulfonamides. [Diagram]. Retrieved from ResearchGate. [Link]

-

Flynn, B. L., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. MedChemComm, 4(11), 1434-1441. [Link]

-

Knight, D. W., & Redfern, A. L. (1998). A new, highly stereoselective approach to pyrrolidines via overall 5-endo-trig cyclisations of homoallylic tosylamides. Chemical Communications, (10), 1057-1058. [Link]

-

Mbatia, V. M., & Mathaga, J. K. (2018). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Journal of Heterocyclic Chemistry, 55(10), 2246-2263. [Link]

-

ResearchGate. (2013). Synthesis of azetidines and pyrrolidinesvia iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. [Link]

-

Hu, Y., et al. (2007). Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings. Organic & Biomolecular Chemistry, 5(16), 2573-2575. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A stereochemically flexible approach to pyrrolidines based on 5-endo-trig iodocyclisations of homoallylic sulfonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new, highly stereoselective approach to pyrrolidines via overall 5-endo-trig cyclisations of homoallylic tosylamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Solubility Challenges of Iodinated Sultams in Organic Solvents

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with iodinated sultams. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during your experimental work. We understand that achieving optimal solubility is critical for reaction efficiency, purification, and the overall success of your research. This resource combines fundamental principles with field-proven techniques to empower you to overcome these hurdles effectively.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter with iodinated sultam solubility in a direct question-and-answer format. We delve into the "why" behind each troubleshooting step, providing you with the scientific rationale to make informed decisions in the lab.

Issue 1: My iodinated sultam is poorly soluble in common non-polar and polar aprotic solvents (e.g., hexanes, toluene, dichloromethane, ethyl acetate) at room temperature.

Q: I'm struggling to dissolve my newly synthesized iodinated sultam for a subsequent reaction. What are my immediate options?